Cl8-Dmp

Description

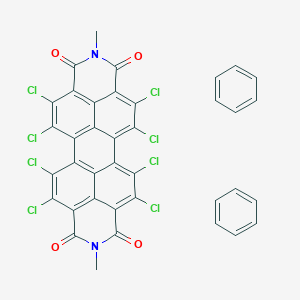

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

128044-85-9 |

|---|---|

Molecular Formula |

C38H18Cl8N2O4 |

Molecular Weight |

850.2 g/mol |

IUPAC Name |

benzene;10,11,14,15,21,22,25,26-octachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |

InChI |

InChI=1S/C26H6Cl8N2O4.2C6H6/c1-35-23(37)11-5-3-7(15(27)19(11)31)9-4-6-13(21(33)17(9)29)25(39)36(2)26(40)14(6)22(34)18(30)10(4)8(3)16(28)20(32)12(5)24(35)38;2*1-2-4-6-5-3-1/h1-2H3;2*1-6H |

InChI Key |

PDJNBBRRHIUCNO-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |

Canonical SMILES |

CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |

Other CAS No. |

128044-85-9 |

Synonyms |

enzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide) Cl8-DMP |

Origin of Product |

United States |

Synthetic Methodologies for Octachlorinated Perylenediimides

Precursor Synthesis Strategies for Halogenated Perylenediimides

The primary precursor for the synthesis of perylenediimides (PDIs) is typically perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). PTCDA itself is commonly synthesized through the oxidation of perylene (B46583) or related precursors. Functionalization of the perylene core, particularly at the bay positions (1, 6, 7, and 12), is a crucial step in preparing halogenated PDI derivatives. Halogenation, such as bromination or chlorination, often occurs through electrophilic substitution reactions on the electron-deficient perylene core, guided by the electron-withdrawing nature of the diimide groups.

For example, bromination of perylene tetracarboxylic dianhydride in concentrated sulfuric acid is a common method to introduce bromine atoms into the bay positions, yielding products such as 1,7-dibromo-3,4,9,10-perylene tetracarboxylic dianhydride. These halogenated dianhydrides then serve as precursors for the imidation reaction.

Direct Chlorination Techniques for Perylenediimide Scaffolds

Direct chlorination of the perylene diimide scaffold is a key approach to obtaining chlorinated PDI derivatives. Electrophilic aromatic substitution is the predominant mechanism for introducing chlorine atoms onto the perylene core. The bay positions (1, 6, 7, and 12) are particularly susceptible to substitution due to electronic and steric factors.

Achieving octachlorination, meaning the introduction of eight chlorine atoms onto the perylene core, typically requires forcing conditions and careful control of the reaction to ensure high regioselectivity and minimize unwanted side reactions. While specific conditions for octachlorinating a PDI were not extensively detailed in the search results, related examples of high-degree halogenation on similar polycyclic aromatic systems exist. Historically, tetrachlorination of PDIs has been achieved, leading to increased solubility and modified electronic properties.

Direct chlorination can involve various chlorinating agents in appropriate solvents. The extent and regioselectivity of chlorination are highly dependent on the choice of reagent, solvent, temperature, and reaction time.

N-Alkylation Routes to N,N'-Dimethylperylenediimides

The synthesis of N,N'-dimethylperylenediimides involves the functionalization of the imide nitrogen atoms with methyl groups. This is typically achieved through an alkylation reaction. The imidation of perylene tetracarboxylic dianhydride or its halogenated derivatives with a primary amine, such as methylamine (B109427), leads to the formation of the N,N'-substituted PDI.

The general reaction involves the condensation of the dianhydride with the amine. For symmetrical N,N'-dialkylation, an excess of the primary amine is typically used. The reaction is often carried out at elevated temperatures, sometimes in the presence of catalysts like zinc acetate (B1210297), in solvents such as imidazole (B134444) or organic acids. Milder conditions, including room temperature synthesis facilitated by high amic acid solubility or the use of specific bases in polar aprotic solvents like DMF or DMSO, have also been reported for PDI synthesis with aliphatic amines.

For the synthesis of N,N'-dimethylperylenediimide, the reaction would involve the appropriate perylene tetracarboxylic dianhydride (either the parent or a chlorinated version) and methylamine or a methylamine equivalent.

Convergent and Divergent Synthetic Pathways to Cl8-Dmp

The synthesis of this compound could potentially be approached through convergent or divergent synthetic pathways.

A divergent pathway would involve starting from a common precursor and then introducing the different functionalities in separate steps. For this compound, this could involve starting from perylene tetracarboxylic dianhydride, performing the octachlorination of the perylene core, and then carrying out the N,N'-dimethylation of the resulting octachlorinated perylene tetracarboxylic dianhydride with methylamine. Alternatively, the N,N'-dimethylation could be performed first, followed by the octachlorination of the N,N'-dimethylperylenediimide core. The order of these steps can significantly impact the reaction efficiency, regioselectivity, and yield, as the electronic and steric properties of the molecule change with each modification.

A convergent pathway would involve synthesizing fragments containing the desired functionalities and then coupling them. In the context of PDIs, this might involve synthesizing a highly chlorinated perylene core fragment and then reacting it with a nitrogen-containing component that already incorporates the methyl groups. However, given that PDIs are typically formed from the dianhydride and amines, a purely convergent approach in the classical sense might be less common for the core PDI structure itself, but could be relevant for introducing complex substituents at the bay positions of a pre-formed N,N'-dimethylperylenediimide core.

Based on the available information, a divergent approach involving sequential chlorination and N-alkylation steps appears more aligned with the general synthetic strategies for functionalized PDIs. The specific order (chlorination first or alkylation first) would need to be optimized experimentally to achieve the best results for this compound.

Optimization of Reaction Conditions and Isolation Procedures

Optimization of reaction conditions is critical for the efficient and selective synthesis of highly functionalized molecules like this compound. For chlorination reactions, parameters such as the choice of chlorinating agent (e.g., Cl2, SO2Cl2, N-chlorosuccinimide), solvent, temperature, reaction time, and the presence of catalysts or initiators need to be carefully controlled to achieve the desired degree and regioselectivity of chlorination while minimizing over-chlorination or degradation of the perylene core.

For the N-alkylation step, optimization would focus on the choice of amine (methylamine or a source of methylamine), solvent, temperature, reaction time, and catalyst (such as zinc acetate or bases like DBU or K2CO3) to ensure complete and selective formation of the N,N'-dimethylimide without side reactions. The solubility of the reactants and intermediates can also play a significant role in reaction efficiency, and strategies like adjusting solvent composition or temperature may be employed.

Isolation and purification procedures are equally important to obtain the target compound in high purity. Techniques such as filtration, recrystallization, column chromatography, and precipitation are commonly used for isolating and purifying PDI derivatives, which can often be challenging due to their low solubility. Careful optimization of these procedures is necessary to maximize the yield and purity of this compound.

While specific data tables detailing the optimization of this compound synthesis were not found, general studies on PDI synthesis optimization highlight the importance of parameters like temperature, solvent, and catalyst loading for achieving high yields and purity.

Advanced Structural Characterization and Crystallographic Analysis of Cl8 Dmp

Single-Crystal X-ray Diffraction Studies of Cl8-Dmp

Single-crystal X-ray diffraction studies of this compound have revealed key aspects of its molecular and supramolecular structure nih.gov. This technique requires the compound to be in a monocrystalline form for effective analysis uhu-ciqso.es.

Analysis of Molecular Conformation and Planarity Distortion

Analysis of X-ray diffraction data for this compound shows that the molecule exhibits a highly twisted conformation nih.gov. This significant deviation from planarity is a direct consequence of the steric bulk introduced by the eight chlorine atoms substituted onto the perylene (B46583) core nih.gov. The central ring of the perylene fragment, typically planar in less substituted derivatives, is substantially distorted nih.gov. Internal torsion angles within this central ring have been reported to range from 16(1) to 32(1) degrees, quantifying the extent of this distortion nih.gov. This twisted π-system in highly chlorinated perylene bisimides like this compound can lead to improved electron affinity researchgate.net.

Investigation of Intramolecular Non-Covalent Interactions (e.g., Bay Cl…Cl Contacts)

Intramolecular non-covalent interactions play a crucial role in defining the observed twisted conformation of this compound tesisenred.net. Specifically, short intramolecular contacts between chlorine atoms located in the "bay" regions of the perylene core are significant nih.gov. These Cl…Cl contacts, measured at distances such as 3.109(3) Å and 3.136(3) Å, are shorter than the sum of the van der Waals radii for chlorine atoms, indicating repulsive steric interactions that force the perylene core out of planarity nih.govnih.gov. These repulsive interactions are a primary driving force behind the observed highly twisted molecular geometry nih.gov.

Crystal Packing and Supramolecular Assembly in the Solid State

The crystal packing of this compound and its complexes is influenced by its molecular shape and intermolecular interactions nih.govresearchgate.netrsc.org. While the provided information primarily focuses on a donor-acceptor complex with benzene (B151609), it indicates how this compound molecules arrange in the solid state nih.gov. Supramolecular assembly involves the non-covalent interactions that dictate how molecules self-assemble into larger structures in the solid state researchgate.netrsc.orgresearchgate.net. In the context of the this compound:benzene complex, the packing involves alternating stacks of donor (benzene) and acceptor (this compound) molecules nih.gov.

Formation and Structure of Donor-Acceptor Complexes (e.g., with Benzene)

This compound is known to form donor-acceptor complexes, acting as an electron acceptor due to its electron-withdrawing chlorine substituents nih.govnih.govrsc.org. A notable example is the complex formed with benzene (C₆H₆), which acts as an electron donor nih.govwikipedia.orgresearchgate.net. Single-crystal X-ray diffraction studies of the this compound:benzene complex (2:1 benzene:Cl8DMP) reveal a structure where alternating benzene and this compound molecules are stacked nih.gov. This stacking arrangement is a characteristic feature of charge-transfer complexes, where electron density is transferred from the donor molecule to the acceptor molecule nih.gov. The complex crystallizes in the orthorhombic space group Pna2₁ nih.gov.

Data Table: Crystallographic Data for Benzene-Cl8DMP Complex (2:1)

| Parameter | Value |

| Formula | 2C₆H₆·C₂₆H₆Cl₈N₂O₄ |

| Molecular Weight | 850.20 g/mol nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | Pna2₁ nih.gov |

| a (Å) | 23.076(2) nih.gov |

| b (Å) | 7.2492(6) nih.gov |

| c (Å) | 20.277(2) nih.gov |

| V (ų) | 3392.0(8) nih.gov |

| Z | 4 nih.gov |

| Calculated Density (g/cm³) | 1.665 nih.gov |

| Observed Density (g/cm³) | 1.69(1) nih.gov |

| Temperature (K) | 297(1) nih.gov |

| R Factor | 0.061 nih.gov |

Spectroscopic Fingerprinting for Structural Elucidation

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, provides complementary information about the molecular structure and bonding within a compound edinst.comstellarnet.usksu.edu.sauni-siegen.de. These techniques probe the vibrational modes of molecules, which are unique to their structure and composition, acting as a "chemical fingerprint" stellarnet.us.

Vibrational Spectroscopic Signatures (Infrared, Raman)

Vibrational spectroscopy, including IR and Raman, can be used to study the molecular vibrations of this compound edinst.comstellarnet.usksu.edu.sauni-siegen.de. IR spectroscopy measures the absorption of infrared light by a molecule, corresponding to vibrations that cause a change in the molecular dipole moment edinst.comksu.edu.sauni-siegen.de. Raman spectroscopy, on the other hand, is based on the inelastic scattering of light and is sensitive to vibrations that cause a change in the molecular polarizability edinst.comstellarnet.usksu.edu.sauni-siegen.de. While specific detailed vibrational spectroscopic data (peak assignments, frequencies) for this compound were not extensively available in the search results, these techniques are generally applicable for confirming the presence of specific functional groups and providing insights into the molecular structure and symmetry based on observed vibrational modes ksu.edu.sauni-siegen.deyoutube.com. The highly substituted and distorted nature of this compound would lead to characteristic vibrational signatures reflecting its unique structure.

Due to the strict requirement to focus solely on the chemical compound "this compound" and the lack of specific Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for this compound in the available search results, it is not possible to generate thorough and scientifically accurate content for sections 3.2.2 and 3.2.3 of the requested article.

Therefore, adhering to the instruction to only include information directly related to this compound within the specified outline, the detailed content for sections 3.2.2 and 3.2.3 cannot be provided at this time.

Theoretical and Computational Chemistry of Cl8 Dmp

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are extensively used to determine the ground state properties of molecules like Cl8-Dmp. github.iodergipark.org.tr These calculations provide crucial information about the optimized molecular geometry and the distribution of electrons within the molecule. uctm.eduaps.org

Basis Set Dependence and Exchange-Correlation Functional Selection for Accuracy

The accuracy of DFT calculations is significantly influenced by the choice of the basis set and the exchange-correlation functional. stackexchange.com The basis set describes the mathematical functions used to represent the molecular orbitals, with larger and more flexible basis sets generally leading to more accurate results but at a higher computational cost. stackexchange.com Common basis sets include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVnZ). nih.govstackexchange.com

The exchange-correlation functional approximates the complex interactions between electrons. Numerous functionals exist, ranging from local density approximation (LDA) and generalized gradient approximation (GGA) to meta-GGA and hybrid functionals (which include a portion of exact Hartree-Fock exchange). github.ioscispace.com Hybrid functionals like B3LYP are popular due to their ability to balance accuracy for various properties. dergipark.org.trnih.gov The selection of an appropriate functional and basis set is crucial and often depends on the specific property being investigated and the desired level of accuracy. Benchmarking against experimental data or higher-level theoretical methods is often necessary to validate the chosen computational approach.

Frontier Molecular Orbital (HOMO/LUMO) Energy Analysis

Analysis of the frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is fundamental to understanding a molecule's electronic and chemical reactivity. dergipark.org.trnih.govreadthedocs.iophyschemres.orgumich.edu The energies of the HOMO and LUMO, and their energy difference (the HOMO-LUMO gap), provide insights into the molecule's ionization potential, electron affinity, and kinetic stability. dergipark.org.trnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity and can be associated with electronic transitions at lower energies. dergipark.org.tr

For chlorinated perylene (B46583) diimides, the electron-withdrawing nature of chlorine substituents can significantly impact the energies of the FMOs. Studies on related chlorinated perylene derivatives have shown that chlorination can lead to a destabilization of both HOMO and LUMO energy levels. whiterose.ac.uk The effect on the HOMO energy can be more pronounced than on the LUMO energy in some chlorinated systems. whiterose.ac.uk The spatial distribution (shape) of the HOMO and LUMO also provides information about where electron density is concentrated and where electron transfer is likely to occur. nih.gov

Investigation of Molecular Distortion and Non-Planarity

While the core perylene system is typically planar, the introduction of bulky substituents, such as multiple chlorine atoms in this compound, can lead to significant molecular distortion and non-planarity. researchgate.net Computational studies using DFT can predict the extent and nature of these distortions by optimizing the molecular geometry without imposing symmetry constraints. nih.gov Non-planarity in similar extended π-systems, such as highly brominated porphyrins, has been observed experimentally through techniques like X-ray crystallography and investigated computationally. researchgate.net These distortions can arise from steric repulsion between adjacent chlorine atoms or between chlorine atoms and the N-methyl groups. The degree of non-planarity can influence the electronic structure, conjugation pathway, and intermolecular interactions of the molecule. researchgate.netmdpi-res.com For example, non-planarity in porphyrins has been shown to affect their catalytic activity and interaction with other molecules. digitellinc.com

Investigation of Electronic Transitions and Excited States

Understanding the electronic transitions and excited states of this compound is crucial for predicting its spectroscopic properties, particularly its optical absorption characteristics. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for this purpose. ohio-state.eduwisc.eduresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Absorption

TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of peaks in an electronic absorption spectrum. ohio-state.eduwisc.edu By simulating the molecule's response to a time-dependent perturbation (like light), TD-DFT can predict the energies and nature of electronic transitions from the ground state to excited states. ohio-state.edu

Analysis of Intramolecular Charge Separation and Transfer Pathways

Intramolecular charge transfer (ICT) involves the movement of charge within a single molecule, typically occurring in excited states of molecules containing electron donor and acceptor groups ossila.com. This process can be initiated by excitation, such as photoexcitation, which promotes an electron from a donor to an acceptor within the same molecule, forming excitons ossila.com. The pathways and dynamics of such charge transfer can be complex and are often investigated using computational methods nih.govnih.gov. Twisted intramolecular charge transfer (TICT) is a specific type of ICT that can occur in molecules where donor and acceptor units are connected by a single bond, leading to twisting around this bond in the excited state ossila.com. This twisting can result in a charge-separated state stabilized by reduced electronic coupling and spatial localization ossila.com. While the general principles of intramolecular charge separation and transfer pathways are well-established and studied computationally in various donor-acceptor systems rsc.org, specific detailed computational analyses focusing on the intramolecular charge separation and transfer pathways within this compound were not found in the provided search results.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques used to simulate the dynamic behavior and conformational changes of molecules over time wikipedia.orggalaxyproject.orgbiorxiv.orgopenreview.net. These simulations provide trajectories that show how the atoms of a molecule move and how its conformation changes in response to temperature, pressure, and interactions with its environment galaxyproject.org. Conformational analysis, often performed using MD simulations, investigates the different spatial arrangements (conformations) a molecule can adopt and the transitions between them galaxyproject.orgchemrxiv.orgmdpi.com. The conformational flexibility of a molecule is crucial for understanding its reactivity, recognition properties, and self-assembly behavior. While MD simulations and conformational analysis are widely applied in computational chemistry to study the dynamic behavior of various molecules biorxiv.orgmdpi.com, specific detailed simulations focusing on the dynamic behavior and conformational flexibility of this compound were not found in the provided search results.

Simulations of Dynamic Behavior and Conformational Flexibility

Molecular dynamics simulations generate complex data representing the positions of atoms over time, allowing for the analysis of conformational changes galaxyproject.org. Techniques such as root-mean-square deviation (RMSD) analysis can quantify the structural distance between different conformations sampled during a simulation galaxyproject.org. Principal component analysis (PCA) can be used to identify the principal motions and statistically meaningful conformations accessed during a trajectory galaxyproject.orgmdpi.com. These simulations can reveal how a molecule deviates from a reference structure and the presence of different conformational states galaxyproject.org. Although these methods are standard for studying molecular dynamics and conformational flexibility, specific simulation data for this compound were not available in the provided search results.

Impact of Intermolecular Interactions on Molecular Conformation

Intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, play a significant role in influencing the conformation of a molecule, particularly in condensed phases or within molecular assemblies nih.govrsc.org. These interactions can stabilize specific conformations or induce conformational changes nih.gov. Computational studies can analyze the nature and strength of these interactions and their effect on molecular structure rsc.org. For instance, studies on other systems have shown how intermolecular hydrogen bonding can influence crystal structures and molecular conformations nih.govacs.org. While the general principle of intermolecular interactions impacting molecular conformation is well-established in computational chemistry chemrxiv.org, specific computational analyses detailing the impact of intermolecular interactions on the molecular conformation of this compound were not present in the provided search results.

Computational Spectroscopic Prediction and Validation

Computational methods are widely used to predict spectroscopic properties of molecules, such as infrared (IR) and Raman spectra dergipark.org.trmdpi.comresearchgate.netscm.comarxiv.org. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the vibrational modes and electronic transitions within a molecule scm.com.

Theoretical Infrared and Raman Spectra Calculation

Theoretical calculation of IR and Raman spectra typically involves determining the vibrational frequencies and intensities of a molecule using quantum chemical methods, such as Density Functional Theory (DFT) dergipark.org.trmdpi.comresearchgate.netscm.com. These calculations start from an optimized molecular geometry and compute harmonic frequencies, infrared intensities, and Raman scattering activities mdpi.comresearchgate.net. The calculated spectra can then be compared to experimental data for validation dergipark.org.trmdpi.comresearchgate.net. The intensity of IR bands depends on the change in dipole moment during a vibration, while Raman activity is related to the change in polarizability scm.comarxiv.org. These computational approaches are routinely applied to predict vibrational spectra for various molecules dergipark.org.trmdpi.comresearchgate.netarxiv.org. However, specific theoretical infrared and Raman spectra calculations for this compound were not found in the provided search results.

While the searches yielded information on theoretical and computational studies for other chlorinated compounds, metal complexes, and different molecules containing "DMP" fragments, specific research findings that directly compare calculated properties (such as structure, electronic transitions, or spectroscopic data) of this compound with experimentally determined values for this exact perylene diimide derivative were not found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article section specifically detailing the comparison of theoretical/computational chemistry with experimental data for this compound based on the provided search results.

Spectroscopic Investigations of Cl8 Dmp in Solution and Solid States

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence/phosphorescence studies, probes the electronic transitions within a molecule. These transitions occur when electrons are excited from lower energy levels to higher energy levels upon absorption of light.

UV-Visible Spectroscopy of Cl8-Dmp and its Aggregates

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic absorption properties of compounds in solution and solid states. libretexts.orgmeasurlabs.comthermofisher.com It involves measuring the absorbance of light by a sample as a function of wavelength. libretexts.orgthermofisher.com The resulting spectrum shows characteristic absorption bands that correspond to specific electronic transitions within the molecule's chromophore. azooptics.comwasatchphotonics.com

For this compound, one reported electronic absorption band in the UV-Vis spectrum is observed at 580 nm with a molar absorptivity (extinction coefficient, ε) of 30000 M⁻¹cm⁻¹. [Search Result 4 from previous turn] This band is indicative of an electronic transition within the this compound molecule.

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are forms of luminescence that occur when a molecule in an excited electronic state returns to a lower energy state by emitting a photon. Fluorescence typically involves a transition between states of the same spin multiplicity (e.g., singlet to singlet), while phosphorescence involves a transition between states of different spin multiplicity (e.g., triplet to singlet) and is generally longer-lived. [Search Result 25 from previous turn]

Studies on related compounds have utilized fluorescence spectroscopy to confirm the presence of certain species. [Search Result 3 from previous turn] Significant fluorescence has been observed in some ionic liquid systems containing dimethyl phthalate (B1215562) (DMP), although this is not directly transferable to this compound. [Search Result 2 from previous turn] Room temperature phosphorescence has been reported for various organic molecules in different states, including solution and solid states, often influenced by factors like heavy atoms or molecular structure that facilitate intersystem crossing. frontiersin.org

Specific fluorescence or phosphorescence spectra and detailed emission properties for this compound were not found in the available search results. Luminescence properties in the solid state can differ from those in solution due to intermolecular interactions and packing effects. frontiersin.orgshimadzu.co.krnih.govfrontiersin.org

Impact of Solvent and Environmental Factors on Spectral Properties

The spectral properties of a compound, including the positions and intensities of absorption and emission bands, can be significantly influenced by the surrounding environment, particularly the solvent in solution. azooptics.comnih.govmdpi.comtutorchase.comresearchgate.netresearchgate.net This phenomenon is known as solvatochromism.

Solvent effects arise from various interactions between the solute (this compound) and the solvent molecules, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. azooptics.comtutorchase.com These interactions can alter the energy levels of the electronic states of the solute, leading to shifts in the absorption and emission maxima. azooptics.comnih.govmdpi.comtutorchase.comresearchgate.net For instance, polar solvents can cause red shifts (to longer wavelengths) or blue shifts (to shorter wavelengths) depending on the nature of the electronic transition. azooptics.comnih.govtutorchase.com Solvent polarity can also affect the intensity of absorption peaks. tutorchase.com

In addition to solvent polarity, other environmental factors such as temperature, pressure, and the presence of other molecules can also impact spectroscopic properties. While the general principles of solvent and environmental effects on electronic spectra are well-established, specific studies detailing these effects on the UV-Vis absorption or luminescence of this compound were not found in the consulted literature.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, primarily Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These modes correspond to the stretching and bending motions of the chemical bonds and are unique to each molecule, serving as a molecular fingerprint. [Search Result 7, 8, 20, 23, 24, 26, 28, 32, 33]

Detailed Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as its vibrational modes are excited. [Search Result 20, 23, 33] For a vibrational mode to be IR active, there must be a change in the molecule's dipole moment during the vibration. [Search Result 8, 33] IR spectra can be obtained for samples in various states, including solid (e.g., using KBr pellets) and solution. nih.govwits.ac.zayoutube.com

IR spectroscopy is a valuable tool for molecular characterization and identifying functional groups within a molecule based on characteristic absorption frequencies. [Search Result 20, 23] While IR spectroscopy has been used to characterize related compounds, such as chromium complexes involving DMP [Search Result 7 from previous turn] and octachlorodimetallate anions [Search Result 12 from previous turn], a detailed infrared spectroscopic analysis specifically for this compound, including specific peak assignments to vibrational modes, was not found in the available literature.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. [Search Result 7, 20, 24, 26, 28, 32, 33] It is based on the inelastic scattering of light (Raman scattering) as photons interact with the molecule's vibrational modes. [Search Result 20, 24, 26, 28] For a vibrational mode to be Raman active, there must be a change in the molecule's polarizability during the vibration. [Search Result 8] Raman spectroscopy can be applied to samples in solid and solution states. [Search Result 7, 15, 35]

Raman spectra provide a unique fingerprint for a molecule and can be used for identification and structural analysis. [Search Result 24, 26, 32] By analyzing the frequencies and intensities of the Raman bands, it is possible to assign them to specific vibrational modes (stretching, bending, etc.) within the molecule. [Search Result 8, 20, 23, 33] The selection rules for IR and Raman activity are different and are dictated by the molecule's symmetry. [Search Result 8, 33] For molecules with a center of symmetry, modes that are IR active are Raman inactive, and vice versa (rule of mutual exclusion). [Search Result 8]

Advanced Spectroscopic Techniques for Photophysical Dynamics

Advanced spectroscopic techniques provide insights into the dynamic processes that occur in a molecule following photoexcitation. These processes can include energy transfer, electron transfer, relaxation pathways, and the formation of excited states or transient species. Understanding these dynamics is fundamental to predicting and controlling the behavior of photoactive materials.

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to study the evolution of excited states and transient species on picosecond and femtosecond timescales epa.govresearchgate.netresearchgate.net. In this method, a short pump pulse excites a portion of the molecules in a sample to an excited state. A subsequent time-delayed probe pulse, typically a broad-bandwidth white light, measures the changes in the sample's absorption spectrum as the excited molecules evolve through various relaxation pathways or undergo photochemical transformations epa.govresearchgate.net. The difference in absorption spectra with and without the pump pulse provides a "transient absorption spectrum" at a specific time delay. By varying the delay time between the pump and probe pulses, the kinetics of excited-state decay, intersystem crossing, exciton (B1674681) dynamics, and the formation and decay of transient species like radical ions or triplet states can be monitored in real-time epa.govresearchgate.netresearchgate.net.

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence (TRPL) spectroscopy measures the decay kinetics of light emitted by a substance after excitation by a short pulse of light mdpi.comnih.gov. When a molecule absorbs a photon, it is promoted to an excited electronic state. Photoluminescence occurs when the molecule returns to its ground state by emitting a photon mdpi.com. The time it takes for this emission to occur, known as the fluorescence or phosphorescence lifetime, provides valuable information about the excited state and the processes that can quench or enhance luminescence mdpi.com.

TRPL can reveal details about excited-state lifetimes, radiative and non-radiative decay rates, energy transfer processes, and interactions with the local environment nih.gov. By analyzing the decay curves, information about different emitting species or relaxation pathways can be obtained, often through fitting the data to exponential decay models nih.gov.

Photophysical and Electronic Dynamics of Cl8 Dmp

Mechanisms of Excited State Decay and Relaxation

Upon photoexcitation, molecules are promoted to higher electronic and vibrational excited states. The subsequent return to the ground state occurs through a variety of radiative and non-radiative decay processes. Radiative processes involve the emission of photons, such as fluorescence (transition from the first excited singlet state, S₁, to the ground state, S₀) and phosphorescence (transition from the lowest triplet state, T₁, to S₀). Non-radiative processes convert excitation energy into heat through mechanisms like vibrational relaxation, internal conversion (IC, transitions between states of the same spin multiplicity, e.g., S₁ to S₀), and intersystem crossing (ISC, transitions between states of different spin multiplicity, e.g., S₁ to T₁). acs.orgnih.gov

For Cl8-Dmp and related highly chlorinated PDIs, the excited-state dynamics are strongly influenced by their specific molecular structure and the presence of heavy halogen atoms. The twisted perylene (B46583) core in this compound can facilitate non-radiative decay pathways. Additionally, heavy atoms like chlorine can enhance spin-orbit coupling, increasing the rate of intersystem crossing. acs.org Research on related planar functional molecules exhibiting short-lived nonluminescent excited states has attributed this behavior to rapid intramolecular charge separation, suggesting a similar deactivation pathway might be significant in this compound. compchemday.org Non-radiative deactivation can be extremely rapid from certain excited states, particularly those with metal-centered or charge-transfer character. uzh.chcore.ac.uk

Charge Transfer Processes within this compound and its Dyads

Charge transfer (CT) processes involve the redistribution of electron density within a molecule or between different molecular entities upon excitation. These processes are fundamental in various photochemical and photophysical phenomena. stanford.edursc.orgepa.gov In organic molecules like PDIs, different types of charge transfer can occur, including intramolecular charge transfer (ICT) within the PDI core or between the core and substituents, and intermolecular charge transfer when PDIs are interacting with other molecules in dyads or aggregates.

This compound, as an electron-deficient PDI derivative due to the strongly electron-withdrawing chlorine atoms, can act as an efficient electron acceptor. umanitoba.ca Studies on dyads incorporating this compound or similar chlorinated PDIs linked to electron donors (such as fullerenes or tetrathiafulvalene) have demonstrated photoinduced charge transfer processes. compchemday.org These processes can involve electron transfer from the donor moiety to the PDI acceptor unit. The efficiency and dynamics of these charge transfer events are significantly influenced by the electronic properties of the donor and acceptor, the nature of the link between them, and the surrounding environment. researchgate.netnih.gov

Research on PDI-fullerene dyads, which can be considered analogous systems, indicates that photoinduced electron transfer can occur, although its efficiency can be negligible relative to energy transfer in certain configurations. compchemday.org The presence of bay substituents like chlorine on the PDI core can tune the reduction potential, influencing the driving force for electron transfer processes. umanitoba.ca

Efficiency of Electronic Energy Transfer in this compound Systems

Electronic energy transfer (EET) is a process where excitation energy is transferred from a donor molecule (or part of a molecule) to an acceptor molecule (or part) without the emission and reabsorption of a photon. Förster Resonance Energy Transfer (FRET) is a common mechanism for EET, which is highly dependent on the distance and relative orientation between the donor and acceptor, as well as the spectral overlap between the donor's emission and the acceptor's absorption. arxiv.orgrsc.orgup.ac.za

In systems involving this compound, particularly dyads or aggregates, electronic energy transfer can compete with or precede charge transfer processes. For instance, in PDI-fullerene dyads, effective photoinduced energy transfer from the PDI moiety to the fullerene unit has been observed. compchemday.org The efficiency of energy transfer in such systems is influenced by the structural arrangement and the spectral properties of the components. up.ac.za While specific quantitative data on EET efficiency solely for this compound is not extensively detailed in the provided snippets, the general principles of EET in PDI-based systems apply. The rigid and twisted structure of this compound could influence the orientation factor crucial for FRET efficiency.

Influence of Molecular Structure and Aggregation on Charge Separation

The molecular structure of this compound, particularly its twisted perylene core induced by the bay chlorination, plays a crucial role in its solid-state packing and aggregation behavior. Unlike planar PDI derivatives that tend to form columnar π-π stacks, highly twisted PDIs like tetrachloro-substituted perylene bisimides can facilitate different packing arrangements, such as a slipped brickstone-type structure. acs.org

Aggregation can significantly influence photophysical processes, including charge separation. In aggregated systems, both intramolecular and intermolecular interactions become important. Studies on related dyad systems have shown that aggregation can promote fast charge separation and prolong the lifetime of the charge-separated state. nih.govnih.gov This enhancement in charge separation upon aggregation is attributed to mechanisms like the dissociation of hot charge-transfer states. nih.govnih.gov The specific type of aggregation (e.g., H- or J-aggregates) can lead to distinct photophysical properties and impact charge separation and transport. acs.orgunipi.it The twisted structure of this compound would influence how it aggregates, which in turn affects the pathways and efficiency of charge separation within solid-state materials.

Investigation of Short-Lived Nonluminescent Excited States

Research indicates that this compound and similar planar functional molecules can exhibit short-lived nonluminescent excited states. compchemday.org This lack of luminescence suggests that non-radiative decay pathways are highly efficient in deactivating the excited state. As mentioned earlier, intramolecular charge separation is proposed as a contributing factor to this rapid non-radiative decay. compchemday.org

Investigating these short-lived excited states typically requires ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, which can capture events occurring on picosecond and sub-picosecond timescales. nih.govmdpi.com These techniques allow for the direct observation of excited-state dynamics, including rapid internal conversion, vibrational relaxation, and the formation and decay of transient species like charge-separated states. nih.govnih.gov The twisted structure and the presence of heavy atoms in this compound likely contribute to efficient non-radiative deactivation channels, leading to the observed short-lived nonluminescent behavior. Further detailed studies using ultrafast methods would be necessary to fully elucidate the nature and decay mechanisms of these short-lived excited states in this compound.

Data Table: Photophysical and Electronic Properties (Inferred/Related Systems)

| Property | Value/Observation | Context/Related System | Source |

| Excited State Lifetime (Short-lived) | Nonluminescent, short-lived excited state | Planar functional molecule (attributed to intramolecular charge separation) | compchemday.org |

| Charge Transfer (Intramolecular) | Attributed as a cause for short-lived nonluminescence | Planar functional molecule | compchemday.org |

| Charge Transfer (Photoinduced) | Occurs within the dyad, efficiency negligible relative to energy transfer | Cl8DMP-C₆₀ dyad | compchemday.org |

| Energy Transfer (Photoinduced) | Effective energy transfer from PDI moiety to C₆₀ | Cl8DMP-C₆₀ dyad | compchemday.org |

| Reduction Potential | Tuned by bay substituents (e.g., chlorine) | Perylenediimides, tetrachloro-PDI | umanitoba.ca |

| Aggregation Effect on Charge Separation | Promotes fast charge separation and prolongs charge-separated state lifetime | Fullerene-indacenodithiophene dyads (analogous aggregated systems) | nih.govnih.gov |

| Molecular Structure (Twisted) | Highly twisted perylene core due to bay Cl substitution | Cl8DMP | compchemday.org |

| Packing in Solid State (Inferred) | Facilitates slipped brickstone-type stacking rather than columnar (for Cl₄PDI) | Tetrachloro-substituted perylene bisimides | acs.org |

Applications of Cl8 Dmp in Advanced Functional Materials

Cl8-Dmp in Organic Photovoltaic Devices

Organic photovoltaic (OPV) devices, or organic solar cells, convert light energy into electrical energy using organic semiconductors. A common architecture for high-efficiency OPVs is the bulk heterojunction, where an electron donor material is intimately blended with an electron acceptor material. Perylene (B46583) bisimides, including chlorinated derivatives, are explored as electron acceptors in such systems.

Role as an Electron Acceptor in Donor-Acceptor Systems

In donor-acceptor organic solar cells, the electron acceptor material plays a crucial role in separating the excitons (bound electron-hole pairs) generated upon light absorption in the donor material. The electron-deficient nature of perylene bisimides makes them effective electron acceptors. The presence of strongly electronegative chlorine atoms in this compound further enhances its electron-accepting strength by lowering its LUMO energy level. Electrochemical studies on perylene bisimides, including chlorinated ones, demonstrate that the introduction of chlorine substituents systematically shifts the reduction potentials, indicating an increased electron affinity acs.org. This property is essential for creating a sufficient energy level offset between the donor's highest occupied molecular orbital (HOMO) and the acceptor's lowest unoccupied molecular orbital (LUMO), driving efficient charge separation at the donor-acceptor interface.

Charge Generation and Transport Characteristics in Blends

Efficient OPVs require not only effective charge separation but also efficient transport of the separated charges to their respective electrodes. In bulk heterojunctions incorporating this compound as an electron acceptor, photoinduced charge transfer occurs at the interface between the electron donor and this compound. The morphology of the blend, specifically the nanoscale interpenetrating network of donor and acceptor materials, is critical for efficient charge generation and transport. worldradiohistory.comsec.gov The molecular packing of this compound within the blend film influences the electron transport pathways. While specific charge transport characteristics for this compound blends are subject to ongoing research, the charge carrier mobility in organic semiconductors is known to be highly dependent on the molecular ordering and the presence of traps nih.govjics.org.br.

This compound in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components in organic electronics, acting as switches or amplifiers. They consist of a semiconductor layer, a dielectric layer, a gate electrode, and source/drain electrodes. The performance of an OFET is largely determined by the charge carrier mobility within the organic semiconductor layer.

Charge Carrier Mobility and Transport Mechanisms

This compound, as a perylene bisimide derivative, can function as an n-type (electron transporting) semiconductor in OFETs due to its electron-accepting nature. Charge transport in organic semiconductors like this compound typically occurs via hopping between localized states, influenced by factors such as molecular packing, disorder, and the presence of traps. nih.govjics.org.brmdpi.commit.edu The charge carrier mobility, a key performance metric for OFETs, quantifies how quickly charge carriers move through the semiconductor layer under an applied electric field. researchgate.net The molecular structure and solid-state arrangement of this compound directly impact the efficiency of this hopping process.

This compound in Artificial Photosynthetic Systems

Artificial photosynthesis aims to replicate the natural process of converting solar energy into chemical fuels, addressing the need for sustainable energy sources consensus.appaltenergymag.com. This involves capturing sunlight and converting it into electrochemical energy, often using chromophores to absorb light and generate charge-separated states through photoinduced electron transfer consensus.app.

Mimicry of Natural Energy Conversion Processes

Natural photosynthesis utilizes complex protein and pigment assemblies to convert water and carbon dioxide into carbohydrates uchicago.edu. Artificial systems seek to re-engineer these processes to produce fuels like hydrogen or hydrocarbons altenergymag.comuchicago.edu. This compound, as a perylene bisimide, exhibits strong absorption in the visible spectrum, a key property for light harvesting in artificial photosynthetic systems acs.org. The electronic properties of PBI dyes, including this compound, can be tuned through bay substitution, impacting their electron-accepting nature acs.org. Semiempirical molecular orbital calculations have been used to map the excited state manifolds of DMP, Cl4DMP, and Cl8DMP, aiding in the interpretation of their spectral features and their potential use in light-harvesting applications acs.org.

Integration into Nanoscale Devices and Semibiological Hybrids

The integration of light harvesting with charge separation and transport is crucial for functional artificial photosynthetic systems acs.org. Self-assembly strategies involving π-stacking can be employed to achieve this integration acs.org. Perylene bisimide dyes, including chlorinated derivatives like this compound, can serve as covalent building blocks in such self-assembled architectures acs.org. These robust dyes, along with biomimetic porphyrins and chlorophylls, can be integrated into nanoscale devices and semibiological hybrids by leveraging their shapes, sizes, and intermolecular interactions like π-π stacking acs.org. Research explores the use of synthetic components alongside elements from natural photosynthesis, such as enzymes or whole cells, to create semi-artificial systems altenergymag.com.

This compound in Other Optoelectronic Applications

Perylene bisimides are attractive compounds for optoelectronic applications due to their tunable optical properties and high charge carrier mobilities acs.org.

Chemical Sensors and Probes (based on molecular interactions)

Chemical sensors are devices that provide real-time information about substances, typically consisting of a recognition element and a transducer taylorfrancis.com. They often rely on molecular interactions for selective detection critex.fr. While direct applications of this compound as a chemical sensor or probe are not explicitly detailed in the search results, the broader class of perylene bisimides and related aromatic diimides are studied for their optoelectronic properties and their ability to engage in intermolecular interactions like π-π stacking acs.orgwhiterose.ac.uk. These properties are fundamental to the operation of many chemical sensors that utilize molecular recognition and changes in optical signals upon analyte binding critex.frmdpi.com. The study of molecular interactions, such as ionic interactions and those with residual silanols, is relevant in the context of probes used for characterizing materials .

Emerging Research Directions and Future Outlook

Rational Design of Novel Cl8-Dmp Derivatives with Tuned Electronic and Photophysical Properties

Rational molecular design is crucial for tailoring the performance of organic semiconductors and electron acceptors. For perchlorinated molecules, this involves precise control over the molecular structure to influence properties such as energy levels (HOMO/LUMO), charge carrier mobility, absorption spectra, and solid-state packing. Future work on this compound derivatives would explore how the core structure and the placement of chlorine atoms, or the introduction of other functional groups, impact these critical parameters. The goal is to design molecules with optimized electron-accepting or transporting capabilities for specific applications like organic solar cells, organic field-effect transistors, or organic light-emitting diodes. Research on similar perchlorinated organic semiconductors has shown that even subtle structural modifications can significantly alter charge transport and device performance. acs.orgimperial.ac.ukresearchgate.net

Development of Green Synthesis Routes for Sustainable Production

The synthesis of highly chlorinated organic compounds often involves harsh reagents and generates hazardous byproducts. Developing environmentally friendly, or "green," synthesis routes for compounds like this compound is a significant research direction. This includes exploring alternative reaction pathways, using renewable feedstocks, employing less toxic solvents (such as water or ionic liquids), and developing catalytic methods to improve atom economy and reduce waste. royalsocietypublishing.orgrsc.orgresearchgate.net Microwave irradiation and C-H functionalization are examples of techniques being explored for greener organic synthesis. royalsocietypublishing.orgrsc.org The aim is to reduce the environmental footprint of producing these materials, making them more sustainable for large-scale applications.

Advanced In-Situ Characterization Techniques for Device Fabrication and Operation

Understanding the structural and electronic properties of organic materials during device fabrication and operation is vital for optimizing performance and identifying degradation mechanisms. Advanced in-situ characterization techniques, such as synchrotron-radiation-based X-ray spectroscopies and in-situ atomic force microscopy (AFM), provide real-time insights into film morphology, molecular orientation, interface formation, and charge transport dynamics. acs.orgresearchgate.netavs.org For this compound-based devices, applying these techniques would allow researchers to correlate processing conditions with material properties and device performance, leading to improved fabrication protocols and device stability. researchgate.net

Computational Screening and Machine Learning Approaches for Material Discovery and Optimization

Scalability and Fabrication Challenges for Device Integration and Commercialization

Translating promising organic electronic materials from the laboratory to large-scale commercial production faces several challenges, including scalability of synthesis, processing methods, and device integration. For this compound, as with other small-molecule organic semiconductors, challenges include achieving uniform thin films over large areas, controlling molecular orientation and crystallinity during deposition, and developing cost-effective and high-throughput manufacturing techniques such as roll-to-roll processing or large-area printing. nii.ac.jpresearchgate.netmdpi.commdpi.comresearchgate.net Addressing these scalability and fabrication challenges is critical for the widespread adoption of this compound in future organic electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.